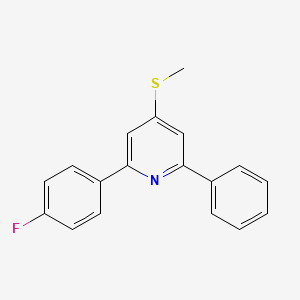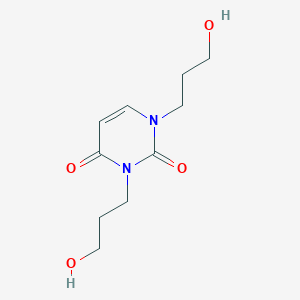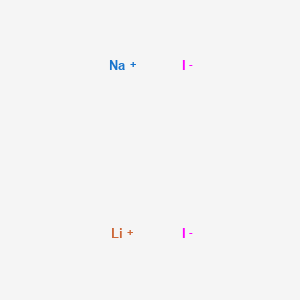![molecular formula C8H14N2OS B14286178 N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine CAS No. 138565-34-1](/img/structure/B14286178.png)
N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine typically involves the cyclization and condensation of haloketones with thioamide . Another method involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . These reactions are carried out under controlled conditions to ensure the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using similar methods as described above. The reactions are optimized for yield and purity, and the processes are scaled up to meet industrial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine is unique due to its specific functional groups and the presence of the dimethylamino group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
138565-34-1 |
|---|---|
Molekularformel |
C8H14N2OS |
Molekulargewicht |
186.28 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethanamine |
InChI |
InChI=1S/C8H14N2OS/c1-7-8(12-6-9-7)11-5-4-10(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CYVSPZSBUONUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


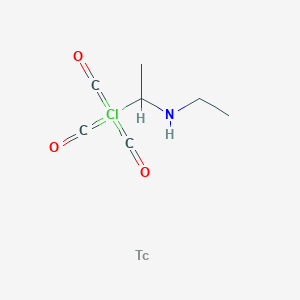
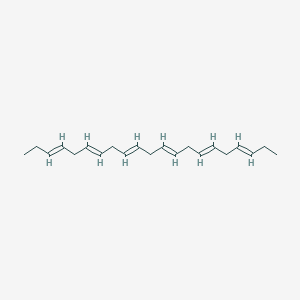
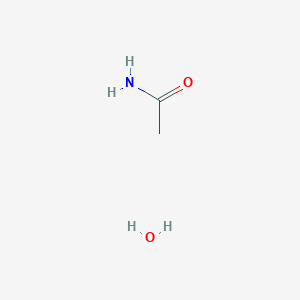
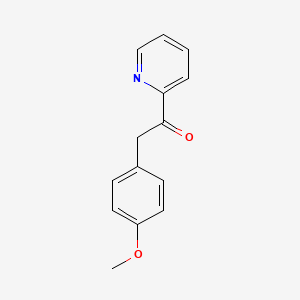
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
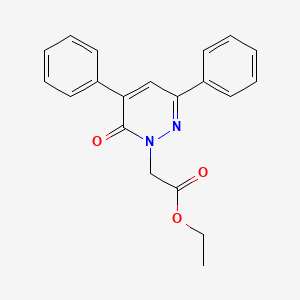
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
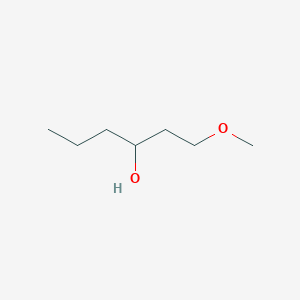
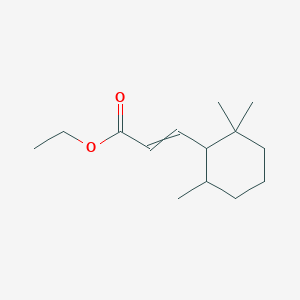
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
